molecular formula C15H11BrN2OS B2373495 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 140136-66-9

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2373495
CAS No.: 140136-66-9
M. Wt: 347.23
InChI Key: KDWAKMSDABYACA-UHFFFAOYSA-N
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Description

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromo and methyl group on the phenyl ring, along with a thioxo group, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 2-bromo-4-methylphenylamine with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or other substituted derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo group can also participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenyl isocyanate
  • N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide
  • Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-

Uniqueness

3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

140136-66-9

Molecular Formula

C15H11BrN2OS

Molecular Weight

347.23

IUPAC Name

3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

KDWAKMSDABYACA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br

solubility

not available

Origin of Product

United States

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